1-Acetyl-5-bromo-7-iodoindoline 1-Acetyl-5-bromo-7-iodoindoline
Brand Name: Vulcanchem
CAS No.: 115666-44-9
VCID: VC20899088
InChI: InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3
SMILES: CC(=O)N1CCC2=C1C(=CC(=C2)Br)I
Molecular Formula: C10H9BrINO
Molecular Weight: 365.99 g/mol

1-Acetyl-5-bromo-7-iodoindoline

CAS No.: 115666-44-9

Cat. No.: VC20899088

Molecular Formula: C10H9BrINO

Molecular Weight: 365.99 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-5-bromo-7-iodoindoline - 115666-44-9

Specification

CAS No. 115666-44-9
Molecular Formula C10H9BrINO
Molecular Weight 365.99 g/mol
IUPAC Name 1-(5-bromo-7-iodo-2,3-dihydroindol-1-yl)ethanone
Standard InChI InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3
Standard InChI Key ATELFFXBBRBNFE-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C(=CC(=C2)Br)I
Canonical SMILES CC(=O)N1CCC2=C1C(=CC(=C2)Br)I

Introduction

1-Acetyl-5-bromo-7-iodoindoline is a complex organic compound with the chemical formula C10H9BrINO and a molecular weight of approximately 365.99 g/mol . This compound belongs to the indoline family, which is a class of heterocyclic aromatic compounds. The presence of bromine and iodine substituents, along with an acetyl group, makes it a versatile intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of 1-Acetyl-5-bromo-7-iodoindoline typically involves multi-step reactions starting from simpler indoline derivatives. The process may include halogenation reactions to introduce the bromine and iodine substituents, followed by acetylation to add the acetyl group. Detailed synthesis protocols are often specific to the starting materials and desired yield.

Applications and Research Findings

While specific applications of 1-Acetyl-5-bromo-7-iodoindoline are not widely documented, compounds with similar structures are often used in medicinal chemistry and materials science. For instance, indoline derivatives are explored for their potential biological activities, including anticancer properties . The presence of halogen substituents can enhance reactivity, making them useful in further chemical transformations.

Future Directions and Potential Uses

Future research on 1-Acetyl-5-bromo-7-iodoindoline could focus on exploring its reactivity in various chemical reactions, such as cross-coupling reactions or as a precursor for more complex molecules. Additionally, its potential biological activities, such as anticancer or antimicrobial effects, could be investigated using in vitro assays.

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